molecular formula C13H15N7O2S B13368942 4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B13368942
M. Wt: 333.37 g/mol
InChI Key: DTVOHFRDUAIIAL-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, tetrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole and tetrazole intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The oxadiazole and tetrazole rings can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to the combination of oxadiazole, tetrazole, and thiophene rings in a single molecule

Properties

Molecular Formula

C13H15N7O2S

Molecular Weight

333.37 g/mol

IUPAC Name

4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C13H15N7O2S/c1-7-8(2)23-13(20-6-15-18-19-20)11(7)12(21)14-5-4-10-16-9(3)17-22-10/h6H,4-5H2,1-3H3,(H,14,21)

InChI Key

DTVOHFRDUAIIAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=NC(=NO2)C)N3C=NN=N3)C

Origin of Product

United States

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